1-(3-Methylphenyl)-2-pentanone
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Overview
Description
1-(3-Methylphenyl)-2-pentanone is an organic compound with the molecular formula C12H16O It is a ketone derivative characterized by a 3-methylphenyl group attached to a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)-2-pentanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbenzene (m-xylene) with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)-2-pentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed:
Oxidation: 3-Methylbenzoic acid.
Reduction: 1-(3-Methylphenyl)-2-pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methylphenyl)-2-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways involving ketones.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(3-Methylphenyl)-2-pentanone exerts its effects involves interactions with various molecular targets. As a ketone, it can participate in hydrogen bonding and dipole-dipole interactions, influencing its reactivity and interactions with other molecules. The compound’s structure allows it to act as a substrate for enzymes involved in oxidation-reduction reactions, making it a useful tool in biochemical studies.
Comparison with Similar Compounds
1-(3-Methylphenyl)-2-propanone: A shorter chain analog with similar reactivity but different physical properties.
1-(4-Methylphenyl)-2-pentanone: An isomer with the methyl group in a different position, affecting its chemical behavior.
1-(3,4-Dimethylphenyl)-2-pentanone: A derivative with an additional methyl group, leading to variations in reactivity and applications.
Uniqueness: 1-(3-Methylphenyl)-2-pentanone stands out due to its specific structural features, which confer unique reactivity patterns and potential applications. Its balance of hydrophobic and hydrophilic properties makes it versatile for use in various chemical and biological contexts.
Properties
Molecular Formula |
C12H16O |
---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-(3-methylphenyl)pentan-2-one |
InChI |
InChI=1S/C12H16O/c1-3-5-12(13)9-11-7-4-6-10(2)8-11/h4,6-8H,3,5,9H2,1-2H3 |
InChI Key |
OMXCHDCBWZWCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC1=CC=CC(=C1)C |
Origin of Product |
United States |
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